![molecular formula C15H15ClN2O4S B2458010 Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate CAS No. 1384798-31-5](/img/structure/B2458010.png)
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Methyl CES and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Methyl CES has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, Methyl CES has been studied for its potential use as a diagnostic tool for certain diseases.
Mechanism of Action
The mechanism of action of Methyl CES is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer cell growth, and bacterial cell growth.
Biochemical and Physiological Effects
Methyl CES has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. In addition, Methyl CES has been shown to induce apoptosis in cancer cells and inhibit bacterial cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl CES in lab experiments is its high purity and stability. This makes it easier to control the concentration and ensure reproducibility of results. However, one limitation of using Methyl CES is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on Methyl CES. One area of interest is its potential use as a diagnostic tool for certain diseases. Another area of interest is its potential use in combination with other compounds to enhance its anti-inflammatory, anti-cancer, and anti-bacterial properties. Finally, there is a need for further research to fully understand the mechanism of action of Methyl CES and its potential applications in the field of medicinal chemistry.
Conclusion
Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications have made it a subject of interest for researchers in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential applications of Methyl CES.
Synthesis Methods
Methyl CES is synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 4-ethylphenylsulfonyl chloride. The resulting intermediate is then treated with methylamine to produce Methyl CES. This synthesis method has been optimized to produce high yields of pure Methyl CES.
properties
IUPAC Name |
methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-10-4-6-11(7-5-10)18-23(20,21)12-8-9-13(16)17-14(12)15(19)22-2/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYRWSWBEJNQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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